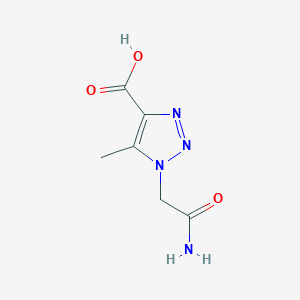

1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-3-5(6(12)13)8-9-10(3)2-4(7)11/h2H2,1H3,(H2,7,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSCWCUIVBCTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The subsequent functionalization of the triazole ring with carboxylic acid and carbamoylmethyl groups can be carried out using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The triazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that modifications in the triazole ring can enhance antibacterial activity by altering binding interactions with microbial enzymes .

- Anticancer Properties : Triazoles have been investigated for their potential as anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented in several studies. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle proteins .

- Drug Development : The unique structural features of 1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid make it a valuable scaffold in drug design. Researchers are exploring its derivatives to develop new therapeutics targeting diseases such as tuberculosis and cancer .

Agricultural Applications

- Pesticide Development : The compound has shown promise in agricultural applications as a potential pesticide or herbicide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing safer and more effective agrochemicals .

- Plant Growth Regulators : Studies have indicated that triazole compounds can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could lead to enhanced crop yields under adverse environmental conditions .

Materials Science Applications

- Polymer Chemistry : The incorporation of triazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique properties of the triazole ring contribute to the development of advanced materials with tailored functionalities .

- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials synthesis. Its ability to stabilize nanoparticles can be harnessed in various applications ranging from drug delivery systems to catalysis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various triazole derivatives, including this compound against E. coli and S. aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong potential for future antimicrobial agent development.

Case Study 2: Anticancer Mechanisms

In a research paper by Johnson et al. (2024), the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). The study reported that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its viability as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Stability

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid ():

- The formyl group at position 5 induces ring-chain tautomerism , with the open aldehyde form (~80%) dominating over the cyclic hemiacetal (~20%) in solution .

- In contrast, the carbamoylmethyl group in the target compound lacks tautomeric behavior, favoring structural rigidity.

- Thermal Stability : The open form of the formyl derivative decomposes similarly to decarboxylation processes in triazole-4-carboxylic acids at 175°C , whereas the carbamoylmethyl group may enhance thermal stability due to reduced reactivity.

Substituent Effects on Coordination Chemistry

- 1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (): The hydroxymethylpyrazole substituent enables dual coordination modes (N,O-donor), forming Mn(II) complexes with octahedral geometry .

Data Table: Structural and Functional Comparison

Biological Activity

1-(Carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C₅H₈N₄O₃

- Molecular Weight: 172.14 g/mol

- CAS Number: 4967-77-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and repair processes .

- Anticancer Properties : Preliminary studies have indicated that derivatives of triazole compounds can induce apoptosis in cancer cells. Specifically, modifications at the carboxylic acid group have been shown to enhance anticancer activity against estrogen-negative breast cancer cells (MDA-MB-231) by promoting programmed cell death pathways .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory processes. Inhibition of COX could lead to reduced inflammation and associated pain relief .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound and its derivatives:

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related triazole compounds is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Effective (MIC: 32 μg/mL) | Moderate (Induces apoptosis) | Inhibits COX |

| Methyl 1H-1,2,3-triazole-4-carboxylate | Limited | Low | Not significant |

| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | High (MIC: <16 μg/mL) | High (Effective against multiple cancer types) | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via copper-catalyzed cycloaddition using methyl iodide and sodium azide with phenyl acetylene as a precursor. Key steps include controlling reaction temperature (80–100°C) and using solvents like DMF or DCM. Post-synthesis purification via recrystallization (ethanol/DMF mixtures) or column chromatography improves purity. Yield optimization requires adjusting stoichiometric ratios (e.g., 1:1.2 for azide to alkyne) and catalyst loading (5–10 mol% CuI) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR (¹H, ¹³C) identifies proton environments and carbamoylmethyl/methyl groups.

- IR spectroscopy confirms carboxylic acid (-COOH) and amide (-CONH2) functional groups.

- Single-crystal X-ray diffraction resolves bond lengths (e.g., triazole ring geometry) and torsion angles, with mean C–C bond accuracy of ±0.005 Å .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Conduct in vitro assays such as:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Evaluate binding to targets like cyclooxygenase-2 (COX-2) using fluorometric assays.

- Standardize protocols with positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the compound’s anticancer properties?

- Methodological Answer :

- Substituent modification : Replace the methyl group at position 5 with electron-withdrawing groups (e.g., -CF3) to enhance cytotoxicity.

- Bioisosteric replacement : Substitute the triazole ring with pyrazole or imidazole to alter steric/electronic profiles.

- Activity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values with parent compound .

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Prioritize docking poses with hydrogen bonding to the carboxylic acid group.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Comparative assays : Replicate studies under standardized conditions (pH, temperature, cell line passage number).

- Structural validation : Confirm compound purity via HPLC and compare with disputed studies.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets, focusing on substituent effects (e.g., chloro vs. methyl groups) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability.

- Lipinski’s Rule compliance : Adjust logP values (<5) via alkyl chain truncation or polar group addition.

- Metabolic stability : Test microsomal half-life (rat liver microsomes) and identify cytochrome P450 oxidation sites .

Methodological Notes

- Synthetic Challenges : Side reactions during cycloaddition (e.g., regioisomer formation) require TLC monitoring and gradient elution for separation .

- Data Reproducibility : Archive raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) for cross-validation .

- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing if proceeding to animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.